Butyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate
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Overview
Description
Butyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is a chemical compound that features a piperidine ring, a pyridine ring, and a phosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
Butyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of butyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate involves its interaction with molecular targets such as enzymes and receptors. The piperidine and pyridine rings can engage in hydrogen bonding and π-π interactions, while the phosphinate group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring and are known for their roles in biological processes.
Uniqueness
Butyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is unique due to the combination of the piperidine and pyridine rings with the phosphinate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89095-26-1 |
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Molecular Formula |
C15H25N2O2P |
Molecular Weight |
296.34 g/mol |
IUPAC Name |
3-[1-[butoxy(methyl)phosphoryl]piperidin-2-yl]pyridine |
InChI |
InChI=1S/C15H25N2O2P/c1-3-4-12-19-20(2,18)17-11-6-5-9-15(17)14-8-7-10-16-13-14/h7-8,10,13,15H,3-6,9,11-12H2,1-2H3 |
InChI Key |
NQSDAVMOYBQXIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C)N1CCCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
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